molecular formula C15H14N2O2S B3033380 2-cyano-N-(4-ethylphenyl)benzenesulfonamide CAS No. 1019377-78-6

2-cyano-N-(4-ethylphenyl)benzenesulfonamide

Cat. No.: B3033380
CAS No.: 1019377-78-6
M. Wt: 286.4 g/mol
InChI Key: HJNQRDUSCAIYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-ethylphenyl)benzenesulfonamide (2C-EPS) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a member of the benzenesulfonamide class of compounds, and its chemical structure consists of a sulfonamide group attached to a benzene ring, with a cyano group attached to the ring. This compound has a wide range of applications in scientific research and lab experiments, due to its unique properties and structure.

Scientific Research Applications

2-cyano-N-(4-ethylphenyl)benzenesulfonamide has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, as a reagent for the synthesis of peptides and proteins, as a reagent for the synthesis of polymers, and as a reagent for the synthesis of dyes and pigments. It is also used in research related to drug design and drug delivery, as well as in research related to the development of new materials.

Mechanism of Action

2-cyano-N-(4-ethylphenyl)benzenesulfonamide acts as a catalyst in the synthesis of organic compounds by forming an intermediate complex with the reactants. This complex then undergoes a series of reactions, leading to the formation of the desired product. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of an intermediate complex between the cyano group and the reactants, followed by a series of reactions leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is known to inhibit the activity of enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also known to inhibit the activity of other enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

2-cyano-N-(4-ethylphenyl)benzenesulfonamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is stable in aqueous solution. In addition, it is relatively non-toxic and has a low environmental impact. However, it is important to note that this compound is a strong acid, and as such, it can cause corrosion of certain metals. In addition, it can react with certain compounds, leading to the formation of potentially hazardous byproducts.

Future Directions

2-cyano-N-(4-ethylphenyl)benzenesulfonamide has a wide range of potential future applications in scientific research and laboratory experiments. For example, it could be used in the development of more efficient catalysts for organic synthesis, as well as in the development of more efficient reagents for peptide and protein synthesis. In addition, it could be used in the development of new materials, such as polymers and dyes, and in the development of new drug delivery systems. Finally, it could be used in the development of new drugs, as well as in the development of new therapies for various diseases.

Properties

IUPAC Name

2-cyano-N-(4-ethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-12-7-9-14(10-8-12)17-20(18,19)15-6-4-3-5-13(15)11-16/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNQRDUSCAIYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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